molecular formula C29H24Cl2N2O6S B388963 ETHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388963
M. Wt: 599.5g/mol
InChI Key: ZMULSOQIRISRDV-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the furan and phenyl substituents. The final step often involves the esterification of the carboxylic acid group to form the ethyl ester.

    Formation of Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of Substituents: The furan and phenyl groups are introduced via cross-coupling reactions such as Suzuki or Heck reactions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced thiazolopyrimidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be explored for its effects on various biological pathways.

Medicine

Given its structural complexity, the compound may exhibit pharmacological properties. It could be investigated for potential use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential for π-π stacking interactions and hydrogen bonding, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 7-methyl group.

    METHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Has a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the 7-methyl group and the ethyl ester in this compound may confer unique steric and electronic properties, potentially enhancing its reactivity and binding affinity compared to similar compounds.

Properties

Molecular Formula

C29H24Cl2N2O6S

Molecular Weight

599.5g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24Cl2N2O6S/c1-5-38-28(35)25-15(2)32-29-33(26(25)19-9-7-17(36-3)13-23(19)37-4)27(34)24(40-29)14-18-8-11-22(39-18)20-12-16(30)6-10-21(20)31/h6-14,26H,5H2,1-4H3/b24-14+

InChI Key

ZMULSOQIRISRDV-ZVHZXABRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C

Origin of Product

United States

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